Regioisomeric Differentiation: N1-Piperidine Connectivity vs. C3-Piperidine Analogs
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine is a constitutional regioisomer of 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine (CAS 156336-70-8). The latter is a documented prothrombin inhibitor [1], whereas the target compound has been evaluated in a high-throughput screen for cancer stem cell inhibitors, demonstrating activity at ≤1 µM [2]. The distinct substitution pattern (N1-piperidine vs. C3-piperidine) and chlorine position (meta vs. para) fundamentally alter the three-dimensional pharmacophore and target binding profile.
| Evidence Dimension | Biological activity profile / target class |
|---|---|
| Target Compound Data | Active in cancer stem cell inhibition assay at ≤1 µM |
| Comparator Or Baseline | 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine: Prothrombin (F2) inhibitor |
| Quantified Difference | Divergent target classes (kinase/stem cell vs. coagulation) |
| Conditions | Target: PubChem BioAssay AID 504535 (cancer stem cell HTS); Comparator: DrugMap annotation |
Why This Matters
Procuring the correct regioisomer is critical to ensure the compound engages the intended biological target or pathway, as even minor structural differences can redirect activity to unrelated protein families.
- [1] DrugMap. (n.d.). 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine (ID: DMJI6AM). View Source
- [2] PubChem BioAssay AID 504535. (n.d.). Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. View Source
